4-(Isocyanatomethyl)benzonitrile
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Overview
Description
4-(Isocyanatomethyl)benzonitrile is an organic compound with the molecular formula C9H6N2O It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a nitrile group (-C≡N)
Preparation Methods
The synthesis of 4-(Isocyanatomethyl)benzonitrile typically involves the reaction of 4-(chloromethyl)benzonitrile with sodium cyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Chloromethyl)benzonitrile+Sodium cyanate→this compound+Sodium chloride
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
4-(Isocyanatomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 4-(aminomethyl)benzonitrile.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea derivatives when reacted with amines.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Isocyanatomethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Isocyanatomethyl)benzonitrile involves its interaction with nucleophiles due to the presence of the reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The nitrile group also contributes to the compound’s reactivity and potential interactions with molecular targets.
Comparison with Similar Compounds
4-(Isocyanatomethyl)benzonitrile can be compared with other similar compounds, such as:
4-(Chloromethyl)benzonitrile: A precursor in the synthesis of this compound.
4-(Aminomethyl)benzonitrile: A reduction product of this compound.
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Properties
IUPAC Name |
4-(isocyanatomethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-8-1-3-9(4-2-8)6-11-7-12/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTZABNGCRVJCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733839 |
Source
|
Record name | 4-(Isocyanatomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205556-81-5 |
Source
|
Record name | 4-(Isocyanatomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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